molecular formula C21H16BrN3O4 B11536065 N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]-4-nitrobenzohydrazide

N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]-4-nitrobenzohydrazide

Cat. No.: B11536065
M. Wt: 454.3 g/mol
InChI Key: TVUODJDAOLEBFD-YDZHTSKRSA-N
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Description

N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]-4-nitrobenzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group, a bromophenyl group, and a nitrobenzohydrazide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2-(benzyloxy)-5-bromobenzaldehyde and 4-nitrobenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then purified using industrial-scale recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]-4-nitrobenzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the bromophenyl moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide
  • N’-[(E)-[2-(Benzyloxy)-5-chlorophenyl]methylidene]-4-nitrobenzohydrazide
  • N’-[(E)-[2-(Benzyloxy)-5-fluorophenyl]methylidene]-4-nitrobenzohydrazide

Uniqueness

N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]-4-nitrobenzohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its analogs with different halogen atoms

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C21H16BrN3O4/c22-18-8-11-20(29-14-15-4-2-1-3-5-15)17(12-18)13-23-24-21(26)16-6-9-19(10-7-16)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+

InChI Key

TVUODJDAOLEBFD-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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